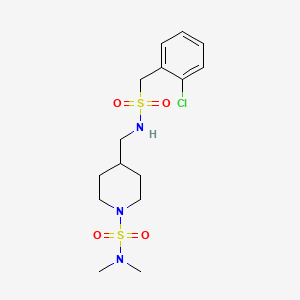

4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

描述

4-(((2-Chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide-derived compound featuring a piperidine core substituted with a dimethylamino group and a 2-chlorophenylmethylsulfonamido methyl moiety. The 2-chlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced lipophilicity and receptor binding affinity.

属性

IUPAC Name |

4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYNKFRMBKCBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

W-15 and W-18

- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide

- W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide Both compounds share a piperidine core and sulfonamide groups but differ in substituents. Both exhibit opioid receptor modulation, though W-18’s nitro substitution may confer distinct binding kinetics .

- Key Difference: The target compound replaces the nitro or phenylethyl groups with a dimethylamino moiety, which could reduce cytotoxicity while altering solubility and receptor selectivity.

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

- Tolyfluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide

- Dichlofluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide These agrochemicals highlight the versatility of sulfonamide scaffolds. The dimethylamino-sulfonyl group in tolyfluanid mirrors the dimethylpiperidine-sulfonamide in the target compound, suggesting shared synthetic pathways. However, their fluorine and chloro substituents prioritize pesticidal activity over CNS effects .

AK Scientific Compound ()

- Structure: 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide This piperazine-acetamide hybrid shares the 2-chlorophenyl motif but replaces sulfonamide with acetamide. Piperazine rings often enhance solubility, contrasting with the piperidine core’s rigidity in the target compound. This structural divergence may influence blood-brain barrier permeability .

Comparative Data Table

Key Structural and Pharmacological Insights

The dimethylamino group could reduce oxidative metabolism relative to W-18’s nitro group, improving pharmacokinetic profiles .

Piperidine vs. Piperazine :

- Piperidine derivatives (target compound, W-15/18) prioritize CNS penetration, while piperazine analogs () may favor peripheral targets due to increased polarity .

Sulfonamide Applications :

- Unlike pesticidal sulfonamides (), the target compound’s lack of fluorine or methyl groups suggests a divergent therapeutic focus, possibly neurological or anti-inflammatory .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

- Methodology : The compound can be synthesized via multi-step routes involving sulfonylation and nucleophilic substitution. Key steps include:

- Chlorination : Use chlorinating agents (e.g., thionyl chloride) to activate sulfonamide intermediates .

- Piperidine Functionalization : React N,N-dimethylpiperidine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Optimize yields via column chromatography or recrystallization, monitoring progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Critical Parameters : Control reaction temperature (0–25°C) and moisture to avoid side reactions. Use anhydrous solvents and inert atmospheres .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 2.8–3.2 ppm for N,N-dimethyl groups; δ 7.2–7.6 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~450–460) .

- Purity Assessment :

- HPLC : Use C18 columns with methanol/water gradients (70:30 to 95:5) and UV detection at 254 nm .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Approach :

- Quantum Chemical Calculations : Predict reactivity and binding modes using DFT (e.g., B3LYP/6-31G*) to model interactions with biological targets (e.g., enzymes or receptors) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding affinity discrepancies .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?

- Chemoselective Modifications :

- Sulfonamide Functionalization : Introduce substituents at the methylsulfonamido group via SN2 reactions with alkyl halides (e.g., benzyl bromide) .

- Piperidine Ring Substitution : Utilize Buchwald-Hartwig amination or cross-coupling (e.g., Suzuki-Miyaura) to diversify the piperidine moiety .

- High-Throughput Screening : Test derivatives in parallelized assays (e.g., 96-well plates) for antimicrobial or anti-inflammatory activity, prioritizing compounds with >50% inhibition at 10 µM .

Q. How do crystallographic studies inform mechanistic understanding of this compound’s interactions?

- Single-Crystal X-ray Diffraction : Resolve 3D structure to identify key interactions (e.g., hydrogen bonds between sulfonamide S=O and active-site residues) .

- Electron Density Maps : Analyze bond lengths/angles (e.g., C-S bond ~1.76 Å) to validate tautomeric forms or charge distribution in the sulfonamide group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Systematic Re-evaluation :

- Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV quantification. Compare with literature logP values (predicted ~2.5–3.5) .

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis or oxidation products .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。